molecular formula C13H17NO B14247931 N-[(1R)-1-phenylethyl]pent-4-enamide CAS No. 221679-81-8

N-[(1R)-1-phenylethyl]pent-4-enamide

Cat. No.: B14247931
CAS No.: 221679-81-8
M. Wt: 203.28 g/mol
InChI Key: SSUYEWDZFPPJEF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-phenylethyl]pent-4-enamide is a chemical compound with the molecular formula C13H17NO It is characterized by the presence of a phenylethyl group attached to a pent-4-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-phenylethyl]pent-4-enamide typically involves the reaction of a suitable amine with a corresponding acid or ester. One common method involves the reaction of 1-phenylethylamine with pent-4-enoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-phenylethyl]pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-[(1R)-1-phenylethyl]pent-4-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1R)-1-phenylethyl]pent-4-enamide involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins or enzymes, while the amide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-phenylethyl]pent-4-enamide is unique due to its specific combination of a phenylethyl group and a pent-4-enamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

221679-81-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]pent-4-enamide

InChI

InChI=1S/C13H17NO/c1-3-4-10-13(15)14-11(2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,14,15)/t11-/m1/s1

InChI Key

SSUYEWDZFPPJEF-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.